An In-depth Technical Guide to 7-bromo-1H-indazole: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 7-bromo-1H-indazole: Properties, Synthesis, and Reactivity
Abstract
7-bromo-1H-indazole (CAS No. 53857-58-2) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its strategic placement of a bromine atom on the indazole scaffold renders it an exceptionally versatile substrate for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth analysis of its core chemical properties, established synthetic methodologies, and key reactive pathways. We will explore the causality behind common experimental choices, present detailed protocols for its synthesis and functionalization, and summarize its physicochemical and spectroscopic data, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Core Molecular and Physicochemical Properties
7-bromo-1H-indazole is typically encountered as a pale yellow or off-white crystalline powder.[1] Its structural integrity and purity are paramount for successful downstream applications, particularly in multi-step pharmaceutical syntheses. The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53857-58-2 | [2][3] |
| Molecular Formula | C₇H₅BrN₂ | [2][3] |
| Molecular Weight | 197.03 g/mol | [2][3] |
| Appearance | Pale yellow or off-white powder | [1][2] |
| Melting Point | 123-130 °C | [1][2] |
| IUPAC Name | 7-bromo-1H-indazole | [3] |
| SMILES | C1=CC2=C(C(=C1)Br)NN=C2 | [3] |
| InChI Key | KMHHWCPTROQUFM-UHFFFAOYSA-N | [2][3] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization of 7-bromo-1H-indazole is critical for verifying its identity and purity. The following spectroscopic features are characteristic of the molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum will display distinct signals corresponding to the aromatic protons on the benzene and pyrazole rings. The protons on the carbocyclic ring will appear as a complex multiplet system, influenced by the bromine substituent. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals for the aromatic carbons. The carbon atom directly bonded to the bromine (C7) will exhibit a characteristic chemical shift, and its signal intensity may be influenced by the quadrupolar relaxation of the bromine nucleus.
-
Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. A key diagnostic feature is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 196 and 198, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present. Key vibrational bands include N-H stretching (typically a broad peak around 3100-3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ fingerprint region.[4][5]
Synthesis Methodologies: From Precursor to Product
The synthesis of 7-bromo-1H-indazole can be achieved through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Primary Synthetic Route: Sandmeyer Reaction
A prevalent and reliable method for synthesizing 7-bromo-1H-indazole is the Sandmeyer reaction, starting from the readily available 7-aminoindazole.[1][6] This classic transformation provides a controlled way to introduce the bromo-substituent.
Causality of Experimental Design:
-
Diazotization: 7-aminoindazole is treated with sodium nitrite (NaNO₂) in a strong acidic medium (hydrobromic acid, HBr). The HBr protonates the nitrous acid formed in situ, creating the highly electrophilic nitrosonium ion (NO⁺), which attacks the primary amine to form a diazonium salt. The reaction is conducted at low temperatures (-10 to -5 °C) because diazonium salts are thermally unstable.[6]
-
Copper(I) Catalysis: Cuprous bromide (CuBr) is used as the catalyst. The copper(I) species facilitates the displacement of the dinitrogen gas (N₂) from the diazonium salt and the subsequent transfer of a bromide ion to the aromatic ring, yielding the desired product.[6]
Caption: Synthetic workflow via the Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis from 7-Aminoindazole[7]
-
Vessel Preparation: In a suitable reaction vessel, dissolve 7-aminoindazole (e.g., 3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL). Dilute the solution with water (8.5 mL) and cool the mixture to -10 °C using an appropriate cooling bath.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.895 g total, combining the initial 755 mg and subsequent 1.14 g) in water (11.5 mL) and cool the solution.
-
Diazotization: Slowly add the cooled sodium nitrite solution to the 7-aminoindazole solution, maintaining the internal temperature at or below -5 °C. After the initial addition, add the remaining solid sodium nitrite in small portions. Stir the reaction mixture at -5 °C for an additional 15 minutes.
-
Sandmeyer Reaction: Prepare a solution of cuprous bromide (3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) and cool it. Add this solution dropwise to the diazonium salt mixture over 15 minutes.
-
Reaction Completion & Work-up: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Dilute the neutralized mixture with water (50 mL). Filter any solids and wash the filter cake with ethyl acetate (300 mL). Separate the filtrate layers and extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 200 mL).
-
Isolation: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-bromo-1H-indazole. The product can be further purified by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Applications
The true utility of 7-bromo-1H-indazole lies in its capacity to serve as a versatile precursor for more complex molecules. The carbon-bromine bond at the C7 position is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.[7][8][9]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[7][8] In this reaction, 7-bromo-1H-indazole is coupled with an aryl or heteroaryl boronic acid (or its ester equivalent) in the presence of a palladium catalyst and a base. This reaction is a cornerstone for building molecular diversity and is frequently employed in the synthesis of kinase inhibitors and other biologically active compounds.[7][8][10]
Causality of Experimental Design:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. It undergoes oxidative addition into the C-Br bond of the indazole. Common precatalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are used.[8][11]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8][11]
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, the reaction vessel must be purged with an inert gas like nitrogen or argon.[11]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
General Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[12]
-
Reaction Setup: To a flame-dried microwave vial equipped with a magnetic stir bar, add 7-bromo-1H-indazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial and thoroughly purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.
-
Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for the required time (typically 15-60 minutes). Monitor reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the reaction of choice.[9] This palladium-catalyzed coupling allows for the reaction of 7-bromo-1H-indazole with a wide range of primary or secondary amines. This transformation is invaluable for producing aryl amines, which are prevalent structures in pharmaceuticals.[9] The mechanism involves an oxidative addition, amine coordination, deprotonation, and reductive elimination cycle, similar to other cross-coupling reactions.[9] The choice of palladium source, ligand, and base is crucial for achieving high yields and broad substrate scope.[9][12]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 7-bromo-1H-indazole.
-
Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and carries the GHS07 pictogram (Warning).[2]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool place.[13]
Conclusion
7-bromo-1H-indazole is a high-value chemical intermediate whose properties are well-defined by its spectroscopic and physicochemical data. Its significance in modern organic synthesis is driven by the reactivity of its C-Br bond, which enables robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers researchers to effectively leverage this building block for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutics.
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